![molecular formula C21H17N5O3S2 B256765 methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate
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Overview
Description
Methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in drug design and development.
Mechanism of Action
The mechanism of action of methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects:
Methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate has been shown to exhibit cytotoxic effects on cancer cells. It has also been shown to exhibit antibacterial activity against gram-positive bacteria. However, its effects on normal cells and tissues have not been fully studied.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate in lab experiments is its potential applications in drug design and development. However, one limitation is the lack of understanding of its mechanism of action and its effects on normal cells and tissues.
Future Directions
There are several future directions for the study of methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate. One direction is to further study its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential applications in drug design and development, particularly in the treatment of cancer and bacterial infections. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
Methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-phenyl-2-thiophenecarboxylic acid with thionyl chloride to form 4-phenyl-2-thiophenecarbonyl chloride. The second step involves the reaction of 4-phenyl-2-thiophenecarbonyl chloride with potassium phthalimide to form N-phthalimido-4-phenyl-2-thiophenecarboxamide. The third step involves the reaction of N-phthalimido-4-phenyl-2-thiophenecarboxamide with hydrazine hydrate to form N'-phthalimidyl-4-phenyl-2-thiophenecarbohydrazide. The final step involves the reaction of N'-phthalimidyl-4-phenyl-2-thiophenecarbohydrazide with 1-phenyl-1H-tetrazole-5-thiol and methyl chloroformate to form methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate.
Scientific Research Applications
Methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate has potential applications in drug design and development. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro. Additionally, it has been shown to exhibit antibacterial activity against gram-positive bacteria.
properties
Product Name |
methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate |
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Molecular Formula |
C21H17N5O3S2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl 4-phenyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H17N5O3S2/c1-29-20(28)18-16(14-8-4-2-5-9-14)12-30-19(18)22-17(27)13-31-21-23-24-25-26(21)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,22,27) |
InChI Key |
VJLQJNNBRPEJLZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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